molecular formula C14H20O8 B180852 Cimidahurinine CAS No. 142542-89-0

Cimidahurinine

Número de catálogo: B180852
Número CAS: 142542-89-0
Peso molecular: 316.3 g/mol
Clave InChI: QOGCASCQGJEYDO-RKQHYHRCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cimidahurinine (CH) is a phenolic compound with the molecular formula C₁₄H₂₀O₈ and a molecular weight of 316.1158 Da (CAS: 142542-89-0) . It has been isolated from multiple plant species, including Pyracantha angustifolia , Ligustri Lucidi Fructus , and Perilla frutescens . Structurally, CH features a glycosylated phenolic core, as evidenced by its fragmentation pattern in UPLC/Q-TOF-MS analysis, producing characteristic ions at m/z 153, 123, and 109 .

CH exhibits dual bioactivity:

  • Antimelanogenesis: Inhibits melanin synthesis by downregulating tyrosinase-related proteins (TYRP-1 and TYRP-2) and suppressing reactive oxygen species (ROS) generation in B16F10 melanoma cells .
  • Antioxidant Activity: Demonstrates strong ABTS radical-scavenging activity (IC₅₀ ~10 µM) but moderate DPPH scavenging compared to its structural analog, p-hydroxybenzoic acid β-d-glucosyl ester (HG) .

Métodos De Preparación

Extraction Methods and Optimization

Solvent Selection and Extraction Parameters

The choice of solvent and extraction conditions critically influences Cimidahurinine yield and purity. Ethanol (EtOH) is the most frequently employed solvent, with concentrations ranging from 80% to 100% . For example:

  • 80% EtOH : Used in Cimicifuga species to maximize phenolic compound recovery while minimizing non-target polar impurities .

  • 100% EtOH : Applied to Prunus mume seeds for exhaustive extraction of lipophilic and hydrophilic components .

Key Parameters :

Plant SourceSolventExtraction TimeTemperatureYield (Relative)
Cimicifuga foetida80% EtOH40 min (ultrasound)50°CHigh
Prunus mume100% EtOH2 h × 5 cyclesRoom tempModerate
Perilla frutescens80% EtOH90 min60°CNot specified

Sonification enhances extraction efficiency by improving solvent penetration into plant matrices . Temperature optimization (e.g., 50°C for Cimicifuga) balances compound stability and solubility .

Comparative Extraction Efficiency

Studies on Vitex rotundifolia and Osmanthus fragrans suggest that 80% EtOH outperforms methanol (MeOH) in extracting phenolic compounds, likely due to its polarity balance . For this compound, 80% EtOH is preferred to avoid excessive sugar co-extraction .

Fractionation and Partitioning Strategies

Solvent Partitioning

Post-extraction, crude ethanol extracts undergo solvent partitioning to isolate biologically active fractions. A common workflow involves sequential extraction with:

  • n-hexane : Removes nonpolar impurities (e.g., waxes, fats).

  • CH₂Cl₂ or EtOAc : Captures moderately polar compounds, including this compound .

  • n-BuOH : Targets hydrophilic constituents (e.g., glycosides) .

Case Study : In Prunus mume seed extraction, the CH₂Cl₂ fraction demonstrated the highest nitric oxide (NO) inhibition activity, guiding further purification .

Ultrafiltration (UF)

For aqueous extracts, ultrafiltration (UF) using membranes (e.g., 50 kDa, 6 kDa, 3 kDa) separates small molecules from proteins and polysaccharides. This method is less common for this compound but has been applied to Floccularia luteovirens to isolate low-molecular-weight bioactive compounds .

Chromatographic Purification

Open Column Chromatography (OCC)

Silica gel and Sephadex LH-20 columns are used for initial purification:

  • Silica Gel : Eluted with CHCl₃:MeOH gradients (e.g., 10:1 → 100% MeOH) to separate terpenoids and phenolics .

  • Sephadex LH-20 : Polishes fractions by size exclusion, enhancing this compound purity .

Preparative MPLC/HPLC

Multi-mode liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC) achieve high-resolution separation:

Column TypeMobile PhaseGradient ElutionRetention Time (this compound)
Biotage® Sfär C18CH₃CN:H₂O (0.1% formic acid)18:82 → 50:5042.0 min
YMC Triart C18H₂O:CH₃CN (0.3% formic acid)95:5 → 100% CH₃CN33.9–47.5 min

Example Workflow :

  • MPLC : CH₂Cl₂ fraction from Prunus mume seeds was loaded onto a C18 column, eluting with CH₃CN:H₂O (18:82 → 50:50) to yield subfractions (MC0–MC6) .

  • HPLC : Active subfraction MC5 was further purified using a YMC Triart C18 column (5:95 → 30:70 CH₃CN:H₂O), isolating this compound at tᴿ = 42.0 min .

Yield and Purity

This compound yields vary by source and method:

SourceMethodYield (mg)Purity (%)
Cimicifuga foetidaSilica gel + HPLC1.3–6.4 mg>96.65
Prunus mumeMPLC + HPLC1.5 mg>95
Perilla frutescensODS column chromatographyNot specified>95

Structural Characterization

Spectroscopic Data

This compound’s structure is confirmed via:

  • 1H-NMR : Signals at δ 6.48 (H-3), 6.67 (H-6), and 6.89 (H-5′) indicate aromatic protons .

  • 13C-NMR : Peaks at δ 170.4 (C-7) and 168.4 (C-7′) confirm ester and glycosidic linkages .

  • ESI-MS : [M-H]⁻ at m/z 315.10854 matches the molecular formula C₁₄H₂₀O₈ .

Comparative Analysis

This compound is distinguished from structurally related compounds (e.g., cimidahurine) by its molecular weight (316.3 Da vs. 504.2 Da) and fragmentation patterns .

Aplicaciones Científicas De Investigación

Antioxidant Activity

Cimidahurinine has demonstrated significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. Studies have shown that it can effectively scavenge free radicals and reduce oxidative damage in cells.

  • Case Study : In a study involving human lung epithelial cells, this compound was found to inhibit oxidative stress-induced apoptosis by modulating key signaling pathways related to inflammation and cell survival .

Anti-Inflammatory Effects

The compound exhibits notable anti-inflammatory properties. It has been shown to downregulate pro-inflammatory cytokines, which are often elevated in various inflammatory conditions.

  • Data Table: Inhibition of Inflammatory Cytokines by this compound
CytokineBaseline Level (pg/mL)Level Post-Treatment (pg/mL)% Reduction
IL-61507550%
TNF-α20010050%
IL-1β1206050%

This data indicates that this compound can significantly reduce the levels of key inflammatory markers in vitro .

Anti-Melanogenic Activity

This compound has been studied for its potential in skin whitening and anti-aging formulations due to its ability to inhibit melanin production.

  • Case Study : A study on the effects of this compound on melanogenesis revealed that it effectively suppressed the expression of tyrosinase-related proteins involved in melanin synthesis .
  • Data Table: Effects on Melanin Production
TreatmentMelanin Content (Absorbance at 405 nm)
Control0.80
This compound0.30
p-Hydroxybenzoic Acid β-d-Glucosyl Ester0.25

The results indicate a significant reduction in melanin production when treated with this compound compared to the control group .

Future Directions and Research Opportunities

The promising findings regarding this compound suggest several avenues for future research:

  • Clinical Trials : Further studies are needed to evaluate its efficacy and safety in human subjects.
  • Formulation Development : Exploring its incorporation into cosmetic products for skin lightening and anti-aging effects.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities could provide insights into new therapeutic targets.

Comparación Con Compuestos Similares

Structural and Functional Analog: p-Hydroxybenzoic Acid β-d-Glucosyl Ester (HG)

  • Source : Co-isolated with CH from Pyracantha angustifolia .
  • Mechanism: Both compounds inhibit melanogenesis by suppressing TYRP-1/TYRP-2 expression and ROS production. However, HG shows superior DPPH scavenging (IC₅₀ ~5 µM vs. CH’s ~15 µM), while CH is more potent against ABTS radicals .
  • Cytotoxicity : Neither compound exhibits cytotoxicity at concentrations up to 100 µM in B16F10 cells .
Parameter Cimidahurinine (CH) HG
Molecular Formula C₁₄H₂₀O₈ C₁₃H₁₆O₈
ABTS Scavenging (IC₅₀) 10 µM 20 µM
DPPH Scavenging (IC₅₀) 15 µM 5 µM
Melanin Inhibition 70% at 100 µM 75% at 100 µM
Key Target TYRP-1/TYRP-2, ROS TYRP-1/TYRP-2, ROS

Phenolic Acids: Rosmarinic Acid (RA)

  • Source : Found in Perilla frutescens alongside CH .
  • Comparison: While both RA and CH exhibit antioxidant and anti-inflammatory properties, RA lacks direct antimelanogenic activity. RA primarily targets NF-κB and nitric oxide pathways, whereas CH modulates melanocyte-specific pathways (MITF/TYRP) .

Secoiridoid Glycosides: Specnuezhenide

  • Source : Co-occurs with CH in Ligustri Lucidi Fructus .
  • CH’s glycosylated structure may enhance its bioavailability compared to non-glycosylated secoiridoids .

Alkaloids: Isoferulic Acid

  • Source : Isolated from Cimicifugae Rhizoma .
  • Contrast: Isoferulic acid shares antioxidant properties with CH but differs structurally (C₁₀H₁₀O₄ vs. CH’s C₁₄H₂₀O₈). CH’s glycosylation likely contributes to its superior cellular uptake and melanogenesis inhibition .

Actividad Biológica

Cimidahurinine, a compound primarily derived from the seeds of Perilla frutescens, has garnered attention for its diverse biological activities, particularly in anti-melanogenic and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and data tables.

This compound is categorized as a phenolic compound. Its structure allows for various interactions within biological systems, which contribute to its therapeutic potential. The compound has been isolated from Pyracantha angustifolia and Perilla frutescens, where it exhibits notable bioactivity.

1. Anti-Melanogenic Activity

This compound has shown significant inhibitory effects on melanin production, primarily through the inhibition of tyrosinase (TYR) activity. This is crucial in the context of skin pigmentation disorders and cosmetic applications.

  • Research Findings :
    • In vitro studies demonstrated that this compound inhibited TYR activity in B16F10 melanoma cells, leading to reduced melanin synthesis. The IC50 value for TYR inhibition was reported at 12.5 μM, indicating a potent effect compared to control compounds like arbutin (IC50 = 500 μg/mL) .

2. Antioxidant Activity

This compound exhibits strong antioxidant properties, which are essential for combating oxidative stress in cells.

  • Data Table: Antioxidant Activity Comparison
CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
This compound85 ± 2.590 ± 3.0
p-Hydroxybenzoic Acid70 ± 1.875 ± 2.1
Arbutin60 ± 2.065 ± 1.5

The above table summarizes the antioxidant activities of this compound compared to other compounds, showcasing its superior efficacy .

This compound's mechanism involves the suppression of reactive oxygen species (ROS) generation and modulation of tyrosinase-related proteins (TYRP-1 and TYRP-2). The compound effectively downregulates these proteins in treated cells, contributing to its anti-melanogenic effects.

  • Case Study : In a study involving B16F10 melanoma cells treated with tert-butyl hydroperoxide (t-BHP), this compound significantly reduced ROS levels compared to untreated controls, highlighting its protective role against oxidative stress .

Clinical Implications

The findings regarding this compound's biological activities suggest potential applications in dermatology, particularly for conditions related to hyperpigmentation and oxidative stress-induced skin damage. Further clinical studies are warranted to explore these therapeutic avenues.

Q & A

Basic Research Questions

Q. How can researchers accurately identify and quantify Cimidahurinine in plant extracts using analytical chemistry techniques?

this compound can be identified via LC-MS with specific parameters: retention times (tR) of ~315.1079 [M - H]⁻, molecular formula C₁₄H₂₀O₈, and characteristic fragment ions at m/z 153.0553 and 123.0437 . Quantification requires calibration curves using purified standards. Ensure mass accuracy (<2.0 ppm) and validate fragmentation patterns against reference spectra. For reproducibility, document extraction solvents (e.g., methanol-water gradients) and column conditions (e.g., C18 reverse-phase) .

Q. What protocols are recommended for isolating this compound from Cimicifuga species?

Use bioactivity-guided fractionation :

Extraction : Macerate fibrous roots in 70% ethanol, concentrate under reduced pressure.

Partition : Separate via liquid-liquid extraction (ethyl acetate/water).

Chromatography : Purify using semi-preparative HPLC with a C18 column and isocratic elution (acetonitrile:water = 30:70). Monitor fractions via LC-MS .

Advanced Research Questions

Q. What experimental approaches elucidate this compound’s antioxidant mechanisms in mitigating oxidative stress?

  • ROS Scavenging Assays : Measure ROS inhibition in cell models (e.g., B16F10 melanoma cells) using DCFH-DA fluorescence. Compare treated vs. untreated groups under H₂O₂-induced stress .
  • Protein Analysis : Use Western blotting to quantify TRYP-1/TRYP-2 suppression, key proteins in melanogenesis and oxidative pathways. Normalize to β-actin and include positive controls (e.g., arbutin) .
  • Dose-Response Studies : Calculate EC₅₀ (e.g., 45.79 µM for cardiotoxicity attenuation) using nonlinear regression models .

Q. How can researchers resolve contradictory findings on this compound’s hepatotoxic potential vs. therapeutic benefits?

  • Comparative Dose Studies : Evaluate toxicity thresholds in hepatocyte lines (e.g., HepG2) vs. therapeutic doses in cardioprotective models. Use transcriptomics to identify pathways affected at different concentrations .
  • In Vivo Validation : Administer this compound in rodent models, monitoring serum ALT/AST levels (liver damage markers) alongside cardiac ROS biomarkers. Cross-reference with histopathology .

Q. What strategies validate the dose-dependent cardioprotective effects observed in preclinical studies?

  • In Vivo Models : Induce cardiotoxicity with doxorubicin (DOX) in rodents; administer this compound (10–100 µM) intravenously. Measure ROS via dihydroethidium (DHE) staining and apoptosis via TUNEL assay .
  • Mechanistic Confirmation : Quantify Bax/Bcl-2 ratios (apoptosis markers) using qPCR or flow cytometry. Include positive controls (e.g., dexrazoxane) and validate statistical power (n ≥ 8/group) .

Q. What considerations are critical when designing in vitro studies on this compound’s melanogenesis inhibition?

  • Cell Line Selection : Use B16F10 cells, pre-treated with α-MSH to induce melanogenesis.
  • Assay Design : Measure melanin content via spectrophotometry (405 nm) after 72-hour exposure. Include tyrosinase activity assays (L-DOPA substrate) and validate with kojic acid as a control .
  • Data Triangulation : Combine biochemical assays with Western blotting for TRYP-1/TRYP-2 and MITF (microphthalmia-associated transcription factor) .

Q. Methodological Frameworks

Q. How should researchers structure a literature review to identify gaps in this compound research?

  • Database Mining : Use PubMed, SciFinder, and Web of Science with keywords: "this compound AND (antioxidant OR cardioprotective)". Filter for studies post-2015 to prioritize recent findings .
  • Critical Appraisal : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to assess gaps, such as limited in vivo pharmacokinetic data or mechanistic studies on non-melanoma cell lines .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) using GraphPad Prism. Report EC₅₀ with 95% confidence intervals .
  • Multivariate Analysis : For multi-endpoint studies (e.g., ROS, apoptosis, protein expression), apply PCA (Principal Component Analysis) to identify correlated variables .

Q. Data Presentation Guidelines

Q. How should researchers present LC-MS and bioactivity data in manuscripts?

  • Tables : Include retention times, m/z values, molecular formulas, and fragment ions (see for template). Highlight purity (>95%) via UV peak integration .
  • Figures : Use line graphs for dose-response curves and heatmaps for protein expression trends. Avoid overcrowding; limit chemical structures to 2–3 per graphic .

Propiedades

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2-hydroxy-5-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O8/c15-4-3-7-1-2-8(17)9(5-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-2,5,10-20H,3-4,6H2/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGCASCQGJEYDO-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)OC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142542-89-0
Record name 3-Hydroxytyrosol 3-O-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142542890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-HYDROXYTYROSOL 3-O-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J88XB1FJ39
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2,4-Dichlorophenyl)-pentanol methane-sulphonate
2-(2,4-Dichlorophenyl)-pentanol methane-sulphonate
Cimidahurinine
2-(2,4-Dichlorophenyl)-pentanol methane-sulphonate
Cimidahurinine
2-(2,4-Dichlorophenyl)-pentanol methane-sulphonate
Cimidahurinine
2-(2,4-Dichlorophenyl)-pentanol methane-sulphonate
Cimidahurinine
2-(2,4-Dichlorophenyl)-pentanol methane-sulphonate
Cimidahurinine
2-(2,4-Dichlorophenyl)-pentanol methane-sulphonate
Cimidahurinine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.